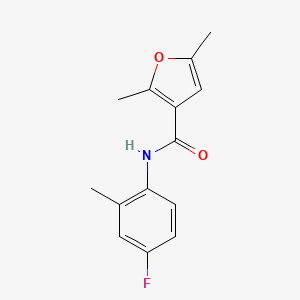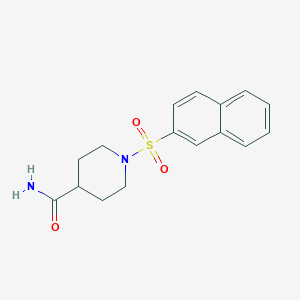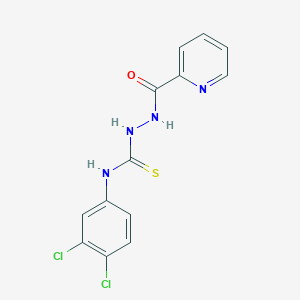
N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide, also known as F4H5F, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide has been shown to modulate the activity of GABA-A receptors, which are important for regulating neuronal excitability. In pharmacology, N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide has been investigated as a potential drug candidate for the treatment of anxiety and depression due to its anxiolytic and antidepressant effects. In medicinal chemistry, N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties.
Mecanismo De Acción
N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide acts as a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. By enhancing the activity of GABA-A receptors, N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide increases the inhibitory tone of neurons, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide has been shown to have anxiolytic and antidepressant effects in animal models, as well as sedative and hypnotic effects at higher doses. N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide has also been found to enhance memory consolidation and retrieval, suggesting potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide in lab experiments include its high purity and stability, as well as its well-characterized mechanism of action. However, the limitations of N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide include its relatively low potency compared to other GABA-A receptor modulators, as well as its limited solubility in aqueous solutions.
Direcciones Futuras
For the study of N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide include the development of more potent and selective GABA-A receptor modulators based on its structure, as well as the investigation of its potential applications in the treatment of cognitive disorders and other neurological conditions. Additionally, the use of N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide as a tool for studying the role of GABA-A receptors in neuronal function and behavior could lead to new insights into the mechanisms underlying these processes.
Métodos De Síntesis
N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide can be synthesized through a multi-step process involving the reaction of 4-fluoro-2-methylphenylamine with 3-methyl-2-butanone to form an intermediate product, which is then reacted with furfural under acidic conditions to yield the final product. This synthesis method has been optimized to achieve high yields and purity of N-(4-fluoro-2-methylphenyl)-2,5-dimethyl-3-furamide.
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-8-6-11(15)4-5-13(8)16-14(17)12-7-9(2)18-10(12)3/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBQUQRWHCNJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-2,5-dimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-chlorophenyl)-3-(3-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5804899.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![2-[3-phenyl-5-(3-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5804908.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)
![2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5804922.png)

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)
![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)

![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)